molecular formula C21H22N4O5S2 B2934021 2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole CAS No. 851808-87-2

2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole

Cat. No.: B2934021
CAS No.: 851808-87-2
M. Wt: 474.55
InChI Key: CPUPQIDJQGZYPD-UHFFFAOYSA-N
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Description

2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a sulfanyl group, a pyrrolidine sulfonyl group, and a dihydroimidazole ring

Properties

IUPAC Name

[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c26-20(17-6-8-19(9-7-17)32(29,30)23-11-1-2-12-23)24-13-10-22-21(24)31-15-16-4-3-5-18(14-16)25(27)28/h3-9,14H,1-2,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUPQIDJQGZYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3-nitrophenylmethyl sulfanyl intermediate through a nucleophilic substitution reaction. This intermediate is then coupled with a benzoyl chloride derivative under basic conditions to form the benzoyl intermediate. Finally, the dihydroimidazole ring is introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas over palladium catalyst, iron powder in acidic conditions

    Substitution: Amines, alcohols

Major Products Formed

Scientific Research Applications

2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl and sulfonyl groups can form strong interactions with protein active sites .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole
  • N-(2′-nitrophenyl)pyrrolidine-2-carboxamides
  • 4-Benzoyl-phenoxy-acetic acid ethyl esters

Uniqueness

2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenyl group and a pyrrolidine sulfonyl group allows for diverse interactions with biological targets and materials, making it a valuable compound for various applications .

Biological Activity

The compound 2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a nitrophenyl group and a pyrrolidine sulfonamide moiety, which are known to influence biological activity. The imidazole ring contributes to the compound's interaction with biological targets, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The imidazole moiety is often associated with enzyme inhibition, particularly in pathways involving farnesyltransferase (FT) and cyclooxygenase (COX) enzymes. Studies have shown that similar compounds exhibit significant inhibitory effects on these enzymes, suggesting a potential for anti-inflammatory and anticancer activities .
  • Receptor Binding : The nitrophenyl and pyrrolidine groups may facilitate binding to specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

In Vitro Studies

Recent studies have evaluated the compound's efficacy in vitro:

  • Anti-inflammatory Activity : In assays measuring COX-2 inhibition, compounds structurally related to this imidazole derivative have shown IC50 values ranging from 0.02 to 0.04 μM, indicating strong anti-inflammatory potential . The presence of the nitrophenyl group enhances this activity.
  • Antitumor Activity : Analogous compounds have demonstrated significant antitumor effects in various cancer cell lines, with some showing IC50 values as low as 24 nM against FT . This suggests that the compound may also possess anticancer properties.

Case Studies

  • Study on COX Inhibition :
    • A series of compounds including imidazole derivatives were tested for COX-1 and COX-2 inhibition.
    • Results indicated that modifications at the benzoyl position significantly influenced activity, with some compounds achieving over 90% inhibition compared to standard drugs like diclofenac .
  • Antitumor Efficacy :
    • In vivo studies using rat models demonstrated that compounds with similar structures could reduce tumor growth significantly when administered intraperitoneally, showing promise for further development as anticancer agents .

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